Benzyl Piperidin-4-ylcarbamate Hydrochloride

Overview

Description

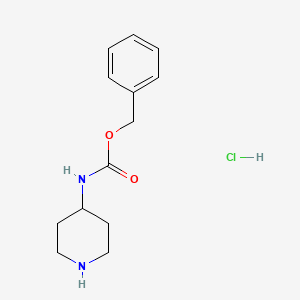

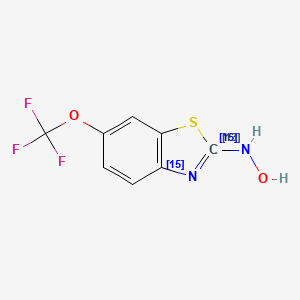

Benzyl Piperidin-4-ylcarbamate Hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2 . It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of this compound involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .Molecular Structure Analysis

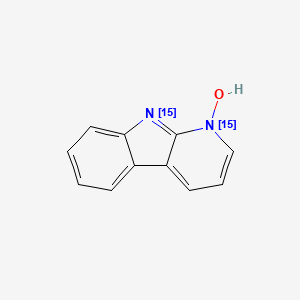

The molecular structure of this compound is represented by the InChI code: 1S/C14H20N2O2/c17-14 (16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2, (H,16,17) and the InChI key is BZHPVEHRXAKHMV-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound has a molecular weight of 270.76 . It is a solid substance and should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Scientific Research Applications

Psychiatric and Mood Disorder Treatment Applications

Lurasidone, a novel benzisothiazole and second-generation antipsychotic drug, showcases the efficacy and safety in treating psychotic and mood disorders, including schizophrenia and bipolar depression. Its distinct pharmacodynamic profile emphasizes the therapeutic potential of piperidine derivatives in psychiatric applications, with a low risk of inducing metabolic or cardiac abnormalities, although it may have a higher risk of akathisia compared to other modern antipsychotics (Pompili et al., 2018).

DNA Interaction and Radioprotection

The synthetic dye Hoechst 33258 and its analogues, belonging to the bis-benzimidazole family of minor groove binders, demonstrate strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds are utilized in plant cell biology for chromosome and nuclear staining and have applications as radioprotectors and topoisomerase inhibitors, indicating the potential utility of piperidine derivatives in biological research and drug design (Issar & Kakkar, 2013).

Chemical and Pharmacological Attributes

The piperidine nucleus, found in various pharmacologically active compounds, plays a crucial role in drug development due to its wide range of biological actions. Compounds containing the piperidine skeleton, including those with modifications like benzyl substituents, have demonstrated significant therapeutic efficacy in anti-cancer, antibacterial, antifungal, anti-inflammatory activities, and more. This highlights the importance of piperidine derivatives, including Benzyl Piperidin-4-ylcarbamate Hydrochloride, in the development of new pharmacotherapies (Bukhari, 2022).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of Benzyl Piperidin-4-ylcarbamate Hydrochloride, also known as 4-(Cbz-amino)piperidine Hydrochloride, is the EZH2 enzyme , which is part of the Polycomb Repressive Complex 2 (PRC2) . This complex plays a significant role in transcriptional silencing, in part by installing methylation marks on lysine 27 of histone 3 . Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis .

Mode of Action

The compound interacts with its target, the EZH2 enzyme, by binding to the catalytic site . This interaction is facilitated by the benzyl-piperidine group, which provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

Biochemical Pathways

The action of this compound on the EZH2 enzyme affects the biochemical pathway of transcriptional silencing. By inhibiting the EZH2 enzyme, the compound prevents the installation of methylation marks on histone 3, thereby disrupting the function of the PRC2 complex . This disruption can lead to changes in gene expression, potentially reversing the transcriptional silencing associated with certain malignancies .

Result of Action

The result of the compound’s action is a disruption of the PRC2 complex’s function, leading to changes in gene expression . This can potentially reverse the transcriptional silencing associated with certain malignancies, making this compound a potential candidate for oncology treatments .

Biochemical Analysis

Biochemical Properties

It is known that benzyl-piperidine derivatives have shown activity against different viruses . They have been found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .

Molecular Mechanism

It is known that benzyl-piperidine derivatives can interact with enzymes and other biomolecules , but the specifics of these interactions and their effects on gene expression are not yet clear.

Properties

IUPAC Name |

benzyl N-piperidin-4-ylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLHASMXVOZART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662465 | |

| Record name | Benzyl piperidin-4-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207296-89-7 | |

| Record name | Benzyl piperidin-4-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-(piperidin-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B564843.png)

![3-Amino-2-methyl-4-oxo-4,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B564863.png)